![molecular formula C15H18FNO B3881443 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine CAS No. 105919-40-2](/img/structure/B3881443.png)
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine
Overview
Description
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine (FAMP) is a synthetic compound that has been used in scientific research for its potential therapeutic properties. FAMP is a piperidine derivative that contains a fluorophenyl group and an acryloyl group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine is not fully understood, but it is believed to act as a modulator of the dopamine system. The compound has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its neuroprotective and therapeutic effects.
Biochemical and Physiological Effects:
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase dopamine release in the brain, which may contribute to its therapeutic effects. 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine has a number of advantages and limitations for lab experiments. One advantage is that the compound has been synthesized using various methods, which allows for flexibility in experimental design. However, one limitation is that the mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine. One direction is to further investigate the mechanism of action of the compound, particularly its effects on the dopamine system. Another direction is to study the potential therapeutic applications of 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could be conducted to investigate the potential use of 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine in the treatment of addiction and depression.
Scientific Research Applications
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine has been studied for its potential therapeutic properties, particularly in the field of neuroscience. The compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine has also been studied for its potential use in the treatment of addiction and depression.
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c1-12-4-2-3-11-17(12)15(18)10-7-13-5-8-14(16)9-6-13/h5-10,12H,2-4,11H2,1H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMAWPSUTFCVGO-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C=CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-fluorocinnamoyl)piperidine | |
CAS RN |
105919-40-2 | |
Record name | Piperidine, 1-(3-(4-fluorophenyl)-1-oxo-2-propenyl)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105919402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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